2-chloro-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-22-10-4-5-15(18(22)24)19(25)23-11-8-14(9-12-23)13-21-28(26,27)17-7-3-2-6-16(17)20/h2-7,10,14,21H,8-9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFUNMWKDNPWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide, identified by its CAS number 1234999-54-2, is a compound of interest due to its potential biological activities. This article reviews existing literature on its biological properties, including antibacterial, anticancer, and anti-inflammatory activities.
The molecular formula of the compound is , with a molecular weight of 423.9 g/mol. The structure includes a benzenesulfonamide moiety and a piperidine derivative, which are known to influence biological activity.
| Property | Value |
|---|---|
| CAS Number | 1234999-54-2 |
| Molecular Formula | C₁₉H₂₂ClN₃O₄S |
| Molecular Weight | 423.9 g/mol |
| Structure | Chemical Structure |
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of sulfonamides have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds typically range from 15.625 μM to 125 μM against various strains .
In vitro studies suggest that the mechanism of action involves the inhibition of protein synthesis and nucleic acid production, leading to bactericidal effects. The compound's ability to disrupt biofilm formation has also been noted, with moderate-to-good activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB 231, with IC50 values indicating significant cytotoxicity . The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.
A structure–activity relationship (SAR) analysis revealed that modifications to the piperidine ring significantly influence anticancer activity. Compounds with more saturated structures demonstrated enhanced binding affinity to target proteins involved in tumor growth and metastasis .
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, the compound has been assessed for anti-inflammatory effects. Studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives against MRSA. The compound exhibited an MIC value significantly lower than traditional antibiotics, indicating potential as a novel treatment option for resistant infections .
- Cytotoxicity in Cancer Models : In a comparative study involving multiple piperidine derivatives, this compound showed superior cytotoxic effects in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
- Inflammation Model : In vivo studies demonstrated that administration of the compound in rat models resulted in reduced levels of inflammatory markers, supporting its role in managing inflammatory conditions .
Scientific Research Applications
Chemical Characteristics
This compound features a benzenesulfonamide moiety linked to a dihydropyridine derivative, which is known for its biological activity. The presence of a chlorine atom and a piperidinyl group contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The dihydropyridine core is associated with various biological activities, including antibacterial and antifungal effects. For instance, studies show that derivatives of dihydropyridines can effectively combat biofilm-forming bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Dihydropyridine Derivatives
| Compound | MIC (μg/mL) against MRSA | MIC (μg/mL) against E. coli |
|---|---|---|
| Compound A | 0.381 | 48.33 |
| Compound B | 15.625 | 62.5 |
| Compound C | 0.007 | 31.2 |
Cancer Therapeutics
The sulfonamide group is known for its anticancer properties, particularly in inhibiting carbonic anhydrase enzymes that are overexpressed in various tumors. Compounds similar to 2-chloro-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide have been synthesized and evaluated for their ability to induce apoptosis in cancer cells .
Table 2: Anticancer Activity
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| Compound D | 10 | Breast |
| Compound E | 5 | Colon |
| Compound F | 20 | Lung |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of related compounds, it was found that derivatives with the dihydropyridine structure exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was primarily through the inhibition of protein synthesis and disruption of cell wall integrity .
Case Study 2: Anticancer Properties
A series of experiments conducted on various cancer cell lines demonstrated that compounds with the sulfonamide functionality showed promising results in inhibiting tumor growth. The study highlighted the importance of structural modifications in enhancing bioactivity, suggesting that the incorporation of piperidinyl groups could be beneficial in increasing potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Bioactivity
The compound’s closest analogs share benzenesulfonamide scaffolds but differ in substituents and secondary moieties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Functional Group Impact on Properties
- Sulfonamide Linkage: The target compound’s sulfonamide group enhances solubility compared to non-sulfonamide analogs but may reduce membrane permeability. In contrast, the thiazolidinone-sulfonamide hybrid in introduces a rigid, planar structure favoring protein binding .
- Chlorine vs. Fluorine Substituents : The 2-Cl group in the target compound may confer metabolic stability over fluorine-containing analogs (e.g., ), though fluorine’s electronegativity often improves target affinity .
- Piperidine vs. Pyridine/Pyrazolopyrimidine : The piperidine ring in the target compound provides conformational flexibility, whereas the pyrazolopyrimidine in enhances aromatic stacking in kinase active sites .
Research Findings and Limitations
- Target Compound: No direct biological data are available in the provided evidence.
- Contradictions : Fluorinated analogs () exhibit superior in vitro activity but may suffer from poor solubility, whereas the target compound’s chloro-substituent could balance lipophilicity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
